N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxyphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide
Description
N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxyphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a synthetic compound featuring a complex tricyclic core with an 8-oxa-3,5-diazatricyclo framework. Its structure includes a 4-ethoxyphenyl substituent at position 5 of the tricyclic system and a 3,4-dimethylphenylacetamide group linked via a sulfanyl bridge. The ethoxy and dimethylphenyl moieties likely influence its physicochemical properties, such as lipophilicity and solubility, which are critical for bioavailability and target engagement.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-4-34-21-13-11-20(12-14-21)31-27(33)26-25(22-7-5-6-8-23(22)35-26)30-28(31)36-16-24(32)29-19-10-9-17(2)18(3)15-19/h5-15H,4,16H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPIPFDCXVUAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The compound’s closest structural analogue is 2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide (CAS 923157-68-0) (). Differences include:
- Substituent at position 5 : Ethyl (CAS compound) vs. 4-ethoxyphenyl (target compound).
- Acetamide group : 3-methoxyphenyl (CAS) vs. 3,4-dimethylphenyl (target).
These modifications impact electronic properties, steric bulk, and hydrogen-bonding capacity, which are critical for target selectivity and potency.
Physicochemical and Bioactivity Comparison
| Property | Target Compound | CAS 923157-68-0 |
|---|---|---|
| Molecular Weight | ~525 g/mol (estimated) | ~495 g/mol |
| LogP (Lipophilicity) | Higher (due to ethoxyphenyl) | Moderate (ethyl group) |
| Solubility (aqueous) | Likely low (hydrophobic substituents) | Moderate (smaller substituents) |
| Putative Targets | Enzymes with hydrophobic binding pockets | Similar tricyclic core targets |
| Synthetic Accessibility | Complex (multiple substituents) | Moderately complex |
In contrast, the ethyl group in CAS 923157-68-0 may confer better solubility but weaker target affinity.
Mechanistic Insights from Structural Similarity
Park et al. (2023) demonstrated that compounds with shared scaffolds exhibit overlapping mechanisms of action (MOAs) (). For example, oleanolic acid and hederagenin—structurally similar triterpenoids—show congruent protein targets and transcriptome responses. Applying this principle to the target compound and its analogues:
- Tricyclic Core : The 8-oxa-3,5-diazatricyclo framework likely interacts with ATP-binding pockets or redox-sensitive enzymes, as seen in other tricyclic drug candidates.
- Sulfanyl Bridge : This moiety may facilitate covalent bonding with cysteine residues in target proteins, enhancing inhibitory effects ().
Computational and Experimental Validation
Molecular Docking and DFT Analysis
Studies on azo compounds () highlight the utility of density functional theory (DFT) and docking simulations to predict reactivity and binding modes. For the target compound:
- DFT Predictions : The ethoxyphenyl group may exhibit higher electron-donating capacity than the ethyl group, stabilizing charge-transfer interactions in enzyme active sites.
- Docking Results : Similar tricyclic compounds show affinity for kinases and cytochrome P450 enzymes, suggesting analogous targets for the target compound .
Transcriptome and Systems Pharmacology
Park et al. (2023) utilized transcriptome data to confirm MOAs of structurally similar compounds. Applying such methods to the target compound could reveal shared pathways with its analogues, such as oxidative stress response or apoptosis regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
